molecular formula C37H66O7 B1249258 Jimenezin

Jimenezin

Cat. No. B1249258
M. Wt: 622.9 g/mol
InChI Key: MAHVNJPZHYFHHE-UPZJHRJMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Jimenezin is a natural product found in Annona mucosa with data available.

Scientific Research Applications

Discovery and Cytotoxic Activity

Jimenezin, a novel annonaceous acetogenin, was discovered in the seeds of Rollinia mucosa. It features a unique structure with a hydroxylated tetrahydropyran ring adjacent to a tetrahydrofuran ring. This compound has shown potent cytotoxic activity against several human solid tumor cell lines, suggesting potential in cancer research (Chávez, Acevedo, & Mata, 1998).

Synthesis and Structural Revision

The first total synthesis of Jimenezin used carbohydrates as chiral building blocks, leading to a revision of its originally proposed structure. This synthesis involved key steps like constructing THP-THF fragments and a palladium-catalyzed coupling reaction (Takahashi, Maeda, Hirota, & Nakata, 1999). Another synthesis approach involved an intramolecular allylboration to establish the tetrahydropyran ring and an intramolecular Williamson reaction for the tetrahydrofuran ring, emphasizing efficiency and stereoselectivity (Bandur, Brückner, Hoffmann, & Koert, 2006).

Inhibition of DNA Polymerase and Topoisomerase

Jimenezin has been found to be a potent inhibitor of DNA polymerase and topoisomerase, key enzymes in DNA replication and cell division. This makes it a significant candidate for developing cancer treatments. Its effectiveness in inhibiting these enzymes correlates with its ability to suppress human cancer cell growth (Takahashi et al., 2008), (Matsui et al., 2010).

Stereoselective Asymmetric Synthesis

The asymmetric synthesis of Jimenezin highlights its therapeutic potential, especially in cancer treatment. The method showcased complete stereoselectivity in forming the tetrahydrofuran ring, crucial for its biological activity (Lu et al., 2022).

properties

Molecular Formula

C37H66O7

Molecular Weight

622.9 g/mol

IUPAC Name

(2S)-4-[(2R,13R)-13-[(2R,5S)-5-[(2S,5R,6S)-6-decyl-5-hydroxyoxan-2-yl]oxolan-2-yl]-2,13-dihydroxytridecyl]-2-methyl-2H-furan-5-one

InChI

InChI=1S/C37H66O7/c1-3-4-5-6-7-12-15-18-21-33-32(40)22-23-35(43-33)36-25-24-34(44-36)31(39)20-17-14-11-9-8-10-13-16-19-30(38)27-29-26-28(2)42-37(29)41/h26,28,30-36,38-40H,3-25,27H2,1-2H3/t28-,30+,31+,32+,33-,34+,35-,36-/m0/s1

InChI Key

MAHVNJPZHYFHHE-UPZJHRJMSA-N

Isomeric SMILES

CCCCCCCCCC[C@H]1[C@@H](CC[C@H](O1)[C@@H]2CC[C@@H](O2)[C@@H](CCCCCCCCCC[C@H](CC3=C[C@@H](OC3=O)C)O)O)O

Canonical SMILES

CCCCCCCCCCC1C(CCC(O1)C2CCC(O2)C(CCCCCCCCCCC(CC3=CC(OC3=O)C)O)O)O

synonyms

jimenezin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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